2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid
CAS No.: 67521-50-0
Cat. No.: VC6949285
Molecular Formula: C23H27NO6
Molecular Weight: 413.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67521-50-0 |
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Molecular Formula | C23H27NO6 |
Molecular Weight | 413.47 |
IUPAC Name | 2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid |
Standard InChI | InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 |
Standard InChI Key | OPSTZZKQVYDHNB-IBGZPJMESA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Formula
The compound features a phenylacetic acid backbone substituted at the para position with a ((tert-butoxycarbonyl)-L-phenylalanyl)oxy)methyl group. This design combines a protected amino acid (L-phenylalanine) with a benzyl ether linkage to enhance stability during synthetic processes.
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Molecular Formula: (calculated based on structural analysis).
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Molecular Weight: 448.49 g/mol.
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Key Functional Groups:
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tert-Butoxycarbonyl (Boc): A protective group for amines.
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L-Phenylalanyl: Chiral amino acid residue in the L-configuration.
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Ester Linkage: Connects the phenylalanine moiety to the benzyl alcohol derivative.
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Carboxylic Acid: Enables further conjugation or salt formation.
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Spectral Signatures
While direct spectral data for this compound are unavailable, inferences from analogous structures suggest:
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NMR:
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Boc tert-butyl protons: Singlet at 1.4 ppm.
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Aromatic protons: Multiplet between 7.2–7.4 ppm.
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Methylene groups: Resonances near 3.6–4.2 ppm (acetic acid and oxymethyl linker).
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IR Spectroscopy:
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis involves sequential protection, coupling, and deprotection steps, as exemplified by methodologies in Boc-protected amino acid derivatives :
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Boc Protection of L-Phenylalanine:
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Esterification with 4-(Hydroxymethyl)phenylacetic Acid:
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Purification:
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Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product.
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Final recrystallization from ethanol/water enhances purity.
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Yield and Scalability
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Theoretical Yield: 60–75% (based on similar esterification reactions) .
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Scalability: Batch sizes up to 100 g are feasible with optimized stirring and temperature control.
Physicochemical and Stability Profiles
Solubility and Partitioning
Property | Value/Description |
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Aqueous Solubility | Low (<1 mg/mL at 25°C) |
logP (Octanol-Water) | ~3.2 (predicted) |
pKa | Carboxylic acid: ~4.2; Amine: ~9.8 |
Stability Considerations
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Thermal Stability: Decomposes above 150°C, releasing CO from the Boc group.
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Hydrolytic Sensitivity:
Applications in Peptide Chemistry
Building Block for Solid-Phase Synthesis
The compound serves as a key intermediate for introducing phenylalanine residues into peptides. Its Boc group allows selective deprotection without affecting the ester linkage, enabling sequential coupling .
Conjugation with Biomolecules
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Drug Delivery Systems: The carboxylic acid facilitates covalent attachment to nanoparticles or polymers.
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Enzyme Substrates: Used to study protease activity via fluorogenic assays.
Parameter | Description |
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Skin Irritation | H315 (Causes skin irritation) |
Eye Damage | H319 (Causes serious eye irritation) |
Respiratory Hazards | H335 (May cause respiratory irritation) |
Recommended Precautions
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